

Fenticonazole nitrate patent synthesis

CN101955462B

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Compound Focus: Fenticonazole Nitrate

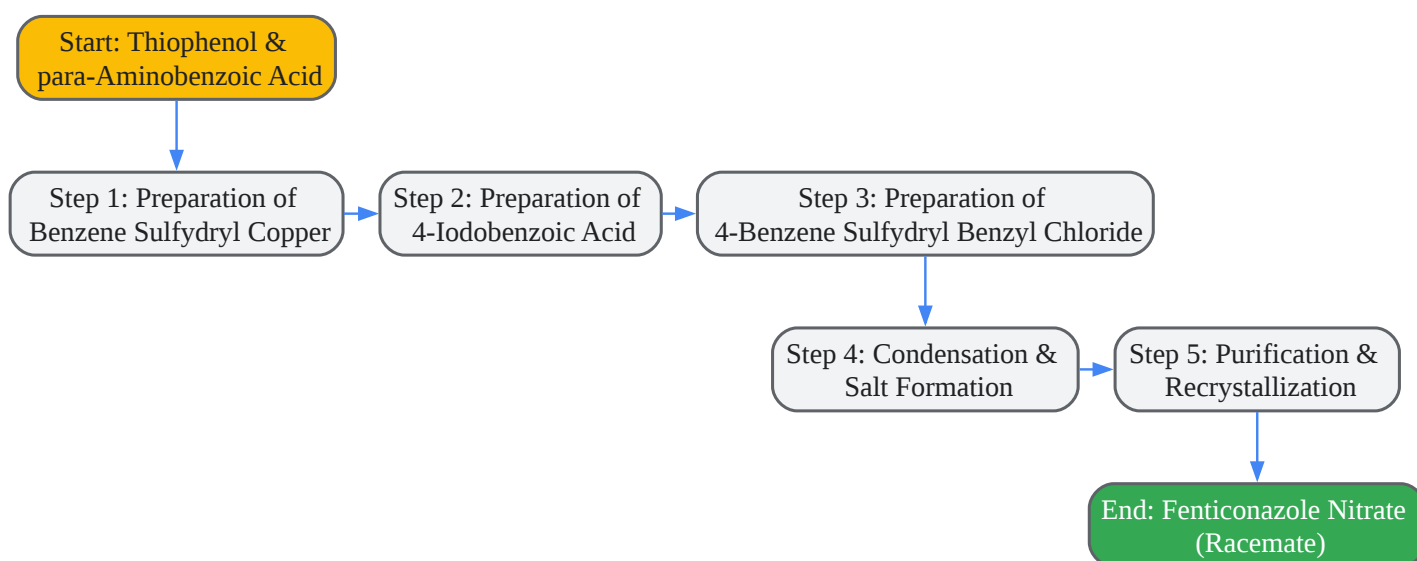
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Fenticonazole Nitrate Synthesis Process

The synthesis of **Fenticonazole nitrate**, as outlined in the patent, is a multi-step process starting from thiophenol and para-aminobenzoic acid. The flowchart below illustrates the complete workflow.



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Diagram of the 7-step synthesis workflow for **Fenticonazole nitrate**.

The table below summarizes the reagents, conditions, and yields for key steps in this synthesis [1] [2].

Step	Key Reagents & Conditions	Product	Yield
1	Cuprous oxide, Thiophenol, Ethanol, Reflux 3h	Benzene sulfydryl copper	~99%
2	Diazotization: NaNO ₂ , H ₂ SO ₄ , 0-5°C. Iodination: KI, 40°C	4-Iodobenzoic acid	Information missing
3a	4-Iodobenzoic acid, Benzene sulfydryl copper, Quinoline/Pyridine, 100-200°C	4-Benzene Thiosalicylic acid	Information missing
3b	Esterification: Methanol, H ₂ SO ₄ , Reflux 12h	4-Benzene Thiosalicylic acid methyl esters	Information missing
3c	Reduction: LiAlH ₄ , Ether	4-Benzene sulfydryl phenylcarbinol	Information missing
3d	Chlorination: Thionyl chloride, Dichloromethane, 0°C	4-Benzene sulfydryl benzyl chloride	Information missing
4	4-Benzene sulfydryl benzyl chloride, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, Sodium hydride, DMSO, 15-65°C	Fenticonazole nitrate (crude)	Information missing
5	Purification: Silica gel column chromatography. Salification: Nitric acid ether solution. Recrystallization: 95% Ethanol	Fenticonazole nitrate (purified)	Total yield >15%

This process achieves a total yield of over 15%, which is higher than the 10% yield reported in prior literature [1].

Detailed Experimental Protocols

For researchers looking to replicate or build upon this work, here are the detailed methodologies for two critical stages.

Step 4: Condensation Reaction and Salt Formation (Fenticonazole Nitrate Crude) [1]

- **Reaction Setup:** Charge 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and anhydrous DMSO into a reaction flask. Stir under nitrogen protection until the solid dissolves.
- **Base Addition:** Control the temperature between 15-35°C and slowly add sodium hydride (NaH) to the mixture.
- **Heating Phase:** Warm the reaction to 45-65°C. Maintain this temperature until gas evolution ceases, then cool back to 15-35°C.
- **Coupling:** Dissolve 4-benzene sulfydryl benzyl chloride in anhydrous DMSO. Slowly add this solution to the reaction system from step 3.
- **Stirring:** Stir the mixture for about 12 hours, monitoring by TLC until the spot for 4-benzene sulfydryl benzyl chloride disappears.
- **Work-up:** Pour the reaction mixture into water. Extract the aqueous layer with diethyl ether, combine the organic phases, and wash with water until neutral.
- **Salt Formation:** Dry the organic layer over anhydrous sodium sulfate, filter, and slowly add an excess of nitric acid in diethyl ether to the filtrate with stirring. An oily substance will separate.
- **Crystallization:** Refrigerate the mixture for about 24 hours for the oil to solidify. Collect the solid by suction filtration, wash with ether, and recrystallize from 95% ethanol to obtain the nitrate crude product.

Preparation of the Levorotatory Enantiomer [1]

- **Diastereomeric Salt Formation:** Dissolve 2-(1H-imidazolyl-1)-1-(2,4-dichlorophenyl) ethanol racemate in acetone and heat to 42°C. Add an acetone solution of L-camphorsulfonic acid and stir for 30 minutes. Cool the mixture to allow a white precipitate to form, then filter.
- **Liberation of (R)-(-)-Enantiomer:** Suspend the white solid in distilled water. Add sodium bicarbonate (NaHCO₃) to adjust the pH to 7-8. Extract the aqueous layer three times with dichloromethane.
- **Purification:** Wash the combined dichloromethane layers three times with a saturated sodium chloride (NaCl) solution. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain crystals.

- **Recrystallization:** Recrystallize the crude product from ethanol to obtain pure **(R)-(-)-2-(1H-imidazolyl-1)-(2,4-dichlorophenyl) ethanol**.
 - **Analytical Data:** mp = 113–114°C; $[\alpha]_D^{20} = -100.10^\circ$ (C 1.0 MeOH) [1].
- **Synthesis of Levorotatory Fenticonazole Nitrate:** Use the resolved (R)-(-)-alcohol intermediate in the condensation reaction with 4-benzene sulfydryl benzyl chloride (as described in Step 4 above) to obtain the final levorotatory **Fenticonazole nitrate**.

Activity and Formulation Considerations

The patent and other sources provide insights into the drug's activity and advanced formulation strategies.

- **Enantiomer Activity:** The patent demonstrates that the **levorotatory form (L-isomer) of Fenticonazole nitrate exhibits greater antibacterial activity than the racemate and the dextrorotatory form (D-isomer)** [1] [2]. This highlights the importance of chiral resolution for potentially developing a more potent drug.
- **Mechanism of Action:** **Fenticonazole nitrate** is a broad-spectrum antifungal agent. Its primary mechanism involves **inhibiting the enzyme lanosterol 14 α -demethylase**, a key cytochrome P-450 enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane [3] [4]. At high concentrations, it can also directly damage the fungal cell membrane, leading to cell death [4].
- **Formulation R&D:** Recent research focuses on overcoming the drug's low aqueous solubility. A 2025 study developed a novel **cubogel** (cubosomes in a gel) for enhanced vaginal delivery, showing high drug entrapment (85.3%), sustained release over 8 hours, and improved penetration of the vaginal mucosa [4]. Other patented formulations include micronized soft capsules to improve dissolution [5] and suppositories [6].

Alternative and Improved Synthetic Routes

Subsequent patents have proposed alternative synthesis methods to address the limitations of the original process.

- **Challenges in Original Process:** The use of sodium hydride in anhydrous DMSO requires strict anhydrous and anaerobic conditions, as NaH is highly reactive, moisture-sensitive, and can pose combustion risks, making it less suitable for industrial scale-up [7].
- **Alternative Method:** A later patent (CN107652238A) describes a **phase-transfer catalysis** method using sodium hydroxide as a condensing agent [7]. This approach uses cheaper and safer reagents, operates under simpler conditions with no special equipment requirements, and is considered more suitable for large-scale production.

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References

1. Fenticonazole nitrate, preparation of levorotatory form and ... [patents.google.com]
2. Fenticonazole nitrate, preparation of levorotatory form and ... [eureka.patsnap.com]
3. What is the mechanism of Fenticonazole Nitrate? [synapse.patsnap.com]
4. Development and characterization of fenticonazole nitrate ... [pmc.ncbi.nlm.nih.gov]
5. Vaginal fenticonazole nitrate soft capsule and preparation ... [eureka.patsnap.com]
6. Method for preparing fenticonazole nitrate suppository [patents.google.com]
7. Method for synthesizing fenticonazole nitrate [eureka.patsnap.com]

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